molecular formula C12H14F3N3O5 B12804984 Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)- CAS No. 132149-28-1

Thymidine, 3'-deoxy-3'-((trifluoroacetyl)amino)-

Cat. No.: B12804984
CAS No.: 132149-28-1
M. Wt: 337.25 g/mol
InChI Key: NOFSEFRXBUPPDX-XLPZGREQSA-N
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Description

Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)-: is a modified nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of a trifluoroacetyl group at the 3’ position, which can significantly alter its chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- typically involves multiple steps. One common method starts with the protection of the hydroxyl groups of thymidine, followed by the introduction of an amino group at the 3’ position. This is achieved through a series of reactions including azidation and reduction. The final step involves the acylation of the amino group with trifluoroacetic anhydride to introduce the trifluoroacetyl group .

Industrial Production Methods: Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely follow similar steps as the laboratory synthesis, with optimizations for yield and purity. This might include the use of automated synthesizers and purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as acyl chlorides or anhydrides in the presence of a base.

    Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or borane.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis.

Major Products:

Scientific Research Applications

Chemistry: In chemistry, Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the study of nucleoside analogs and their interactions with enzymes and other biomolecules .

Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. It can serve as a substrate for various DNA polymerases and nucleases, providing insights into their specificity and activity .

Medicine: Its modified structure can inhibit the replication of viral DNA or interfere with the proliferation of cancer cells .

Industry: In the industrial sector, this compound can be used in the development of diagnostic tools and therapeutic agents. Its unique properties make it suitable for incorporation into various assays and drug formulations .

Mechanism of Action

The mechanism of action of Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- involves its incorporation into DNA. Once incorporated, it can inhibit DNA synthesis by acting as a chain terminator. This is due to the lack of a 3’-hydroxyl group, which is necessary for the formation of phosphodiester bonds between nucleotides. Additionally, the trifluoroacetyl group can interfere with the activity of DNA polymerases and other enzymes involved in DNA replication .

Comparison with Similar Compounds

Uniqueness: Thymidine, 3’-deoxy-3’-((trifluoroacetyl)amino)- is unique due to the presence of the trifluoroacetyl group, which imparts distinct chemical and biological properties. This modification can enhance its stability and alter its interactions with enzymes, making it a valuable tool in various research and therapeutic applications .

Properties

CAS No.

132149-28-1

Molecular Formula

C12H14F3N3O5

Molecular Weight

337.25 g/mol

IUPAC Name

2,2,2-trifluoro-N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]acetamide

InChI

InChI=1S/C12H14F3N3O5/c1-5-3-18(11(22)17-9(5)20)8-2-6(7(4-19)23-8)16-10(21)12(13,14)15/h3,6-8,19H,2,4H2,1H3,(H,16,21)(H,17,20,22)/t6-,7+,8+/m0/s1

InChI Key

NOFSEFRXBUPPDX-XLPZGREQSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)CO)NC(=O)C(F)(F)F

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2CC(C(O2)CO)NC(=O)C(F)(F)F

Origin of Product

United States

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